Methyl 4-butyryl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-butyryl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound with the molecular formula C10H13NO3 It belongs to the class of pyrroles, which are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.
Condensation of Carboxylic Acids: Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for methyl 4-butyryl-1H-pyrrole-2-carboxylate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-butyryl-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 4-butyryl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s pyrrole ring structure is a common motif in many biologically active molecules, making it a valuable scaffold in drug discovery.
Industry:
Dye and Pigment Production: Pyrrole derivatives are used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The exact mechanism of action for methyl 4-butyryl-1H-pyrrole-2-carboxylate is not well-documented. pyrrole derivatives generally interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Methyl pyrrole-2-carboxylate: This compound has a similar structure but lacks the butyryl group, making it less hydrophobic.
4-Methylpyrrole-2-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness: Methyl 4-butyryl-1H-pyrrole-2-carboxylate is unique due to the presence of the butyryl group, which can influence its hydrophobicity, reactivity, and potential biological activity compared to other pyrrole derivatives .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 4-butanoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-4-9(12)7-5-8(11-6-7)10(13)14-2/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
CGYFJJOOAQWFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)OC |
Origin of Product |
United States |
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